molecular formula C11H10BrN3O3 B8155693 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

Cat. No.: B8155693
M. Wt: 312.12 g/mol
InChI Key: LHOGASKCYVTIOM-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is a complex organic compound characterized by the presence of bromine, nitro, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine typically involves multi-step organic reactions One common method starts with the nitration of a suitable precursor to introduce the nitro group This is followed by bromination to add the bromine atom The isoxazole ring is then constructed through cyclization reactions involving appropriate reagents and catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-aniline
  • 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-benzene

Uniqueness

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-4-(3,5-dimethyl-1,2-oxazol-4-yl)-6-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGASKCYVTIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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